Trifluoromethanesulfinyl cyanide
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Overview
Description
Trifluoromethanesulfinyl cyanide is an organosulfur compound characterized by the presence of a trifluoromethyl group, a sulfinyl group, and a cyanide group. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethanesulfinyl cyanide can be synthesized through several methods. One common approach involves the chlorination of trifluoromethanesulfonic acid, followed by the reaction with sodium cyanide. Another method includes the oxidation of trifluoromethanesulfonyl chloride with appropriate oxidizing agents . These processes typically require controlled reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and oxidation processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfinyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonyl cyanide.
Reduction: Reduction reactions can convert it into less oxidized sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethanesulfonyl derivatives, sulfinyl compounds, and various substituted cyanides .
Scientific Research Applications
Trifluoromethanesulfinyl cyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinyl cyanide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethyl group enhances its reactivity by stabilizing the transition state during chemical reactions. This compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl chloride: Similar in structure but lacks the cyanide group.
Trifluoromethanesulfonyl azide: Contains an azide group instead of cyanide, used in azidotrifluoromethylation reactions.
Trifluoromethanesulfonamide: Contains an amide group, used in the synthesis of biologically active compounds.
Uniqueness
Trifluoromethanesulfinyl cyanide is unique due to its combination of trifluoromethyl, sulfinyl, and cyanide groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and industrial applications, offering advantages over similar compounds in terms of reaction efficiency and product selectivity .
Properties
CAS No. |
61951-27-7 |
---|---|
Molecular Formula |
C2F3NOS |
Molecular Weight |
143.09 g/mol |
IUPAC Name |
trifluoromethylsulfinylformonitrile |
InChI |
InChI=1S/C2F3NOS/c3-2(4,5)8(7)1-6 |
InChI Key |
OBWBUBFDULJYBV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)S(=O)C(F)(F)F |
Origin of Product |
United States |
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